N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a hybrid heterocyclic compound comprising a benzothiazole moiety linked via an amide bond to a substituted pyrazole ring. The pyrazole ring is functionalized with an ethyl group at the 1-position and a methyl group at the 5-position. This structural configuration confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and material science research .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-18-9(2)8-11(17-18)13(19)16-14-15-10-6-4-5-7-12(10)20-14/h4-8H,3H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIGNLSRRDRXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Formation of Pyrazole Ring: The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or bind to receptors involved in cell signaling pathways. The exact mechanism can vary depending on the biological system and the specific application .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared with structurally related benzothiazole-pyrazole carboxamides (Table 1). Key differences include substituents on the benzothiazole or pyrazole rings, which influence molecular weight, lipophilicity, and bioactivity.
Table 1: Structural and Molecular Comparison
*Calculated based on structural formula.
Key Observations:
- Substituent Effects: Chlorination (e.g., in ) increases molecular weight and may enhance receptor binding affinity but reduce solubility.
Target Compound
The ethyl and methyl groups on the pyrazole enhance lipophilicity, promoting membrane permeability. The benzothiazole moiety is associated with anticancer and antimicrobial activities, as seen in structurally similar compounds .
Comparative Bioactivity
- N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide : The chloro group enhances binding to hydrophobic enzyme pockets, showing efficacy in kinase inhibition assays .
- N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide : Dual pyrazole rings improve selectivity for ATP-binding sites in cancer targets .
- 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide : Lower molecular weight correlates with improved bioavailability but reduced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
